Cas no 3622-02-4 (4-Chlorobenzo[d]thiazole-2-carboxylic acid)
![4-Chlorobenzo[d]thiazole-2-carboxylic acid structure](https://www.kuujia.com/scimg/cas/3622-02-4x500.png)
4-Chlorobenzo[d]thiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Chlorobenzo[d]thiazole-2-carboxylic acid
- 2-Benzothiazolecarboxylic acid, 4-chloro-
- 2-Benzothiazolecarboxylicacid,4-chloro-(7CI,8CI)
- 2-Carboxy-4-chlor-benzothiazol
- 4-Chlor-benzothiazol-2-carbonsaeure
- 4-Chlor-benzthiazol-carbonsaeure-(2)
- 4-Chloro-2-benzothiazolecarboxylic acid
- 4-chloro-benzothiazole-2-carboxylic acid
- AG-F-26125
- AK-31161
- CTK1C1139
- 4-Chlorobenzo[d]thiazole-2-carboxylicacid
- DTXSID90663380
- 2-benzothiazolecarboxylic acid,4-chloro-
- 3622-02-4
- 4-Chloro-1,3-benzothiazole-2-carboxylic acid
-
- MDL: MFCD11217312
- Inchi: InChI=1S/C8H4ClNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12)
- InChI Key: SZJFAWDPDUDEAD-UHFFFAOYSA-N
- SMILES: C1=CC(=C2C(=C1)SC(=N2)C(=O)O)Cl
Computed Properties
- Exact Mass: 212.96522
- Monoisotopic Mass: 212.965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4A^2
- XLogP3: 2.9
Experimental Properties
- PSA: 50.19
4-Chlorobenzo[d]thiazole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM153031-1g |
4-chlorobenzo[d]thiazole-2-carboxylic acid |
3622-02-4 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A059002890-1g |
4-Chlorobenzo[d]thiazole-2-carboxylic acid |
3622-02-4 | 95% | 1g |
$474.00 | 2023-09-02 | |
Chemenu | CM153031-1g |
4-chlorobenzo[d]thiazole-2-carboxylic acid |
3622-02-4 | 95% | 1g |
$549 | 2021-06-09 |
4-Chlorobenzo[d]thiazole-2-carboxylic acid Related Literature
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on 4-Chlorobenzo[d]thiazole-2-carboxylic acid
Recent Advances in the Study of 4-Chlorobenzo[d]thiazole-2-carboxylic Acid (CAS: 3622-02-4)
4-Chlorobenzo[d]thiazole-2-carboxylic acid (CAS: 3622-02-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 4-Chlorobenzo[d]thiazole-2-carboxylic acid via a multi-step reaction pathway involving chlorination and carboxylation of benzo[d]thiazole precursors. The researchers optimized the reaction conditions to achieve a high yield of 85%, with purity exceeding 98% as confirmed by HPLC and NMR spectroscopy. This improved synthetic route offers a scalable method for producing the compound in larger quantities, facilitating further pharmacological investigations.
In terms of biological activity, recent in vitro studies have revealed that 4-Chlorobenzo[d]thiazole-2-carboxylic acid exhibits potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, as evidenced by electron microscopy studies showing morphological changes in treated bacterial cells. These findings suggest its potential as a lead compound for developing new antibiotics to address the growing issue of antimicrobial resistance.
Furthermore, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-Chlorobenzo[d]thiazole-2-carboxylic acid demonstrated promising anticancer activity against several cancer cell lines, particularly in breast and lung cancer models. Structure-activity relationship (SAR) analyses indicated that the chlorine substitution at the 4-position and the carboxylic acid group at the 2-position are crucial for maintaining cytotoxic activity. Molecular docking studies suggested that these compounds may exert their effects through inhibition of key oncogenic kinases.
Recent advancements in drug delivery systems have also explored the incorporation of 4-Chlorobenzo[d]thiazole-2-carboxylic acid into nanoparticle formulations to enhance its bioavailability and target specificity. A 2023 study in the International Journal of Pharmaceutics developed polymeric nanoparticles loaded with the compound, showing improved pharmacokinetic profiles and reduced systemic toxicity in animal models. This approach could potentially overcome some of the limitations associated with the compound's poor water solubility.
In conclusion, 4-Chlorobenzo[d]thiazole-2-carboxylic acid (CAS: 3622-02-4) continues to be a compound of significant interest in medicinal chemistry research. The recent developments in its synthesis, biological evaluation, and formulation strategies underscore its potential as a versatile scaffold for drug discovery. Future research directions may focus on further optimizing its pharmacological properties through structural modifications and investigating its therapeutic potential in more complex disease models.
3622-02-4 (4-Chlorobenzo[d]thiazole-2-carboxylic acid) Related Products
- 1935428-04-8(4-Piperidinemethanol, α-(2-aminoethyl)-α-methyl-)
- 717881-06-6(6-Methyl-7-nitro-1H-indazole)
- 2229465-95-4(O-{1-(4-ethoxy-2-methylphenyl)cyclopropylmethyl}hydroxylamine)
- 2580102-48-1(rac-(3R,6S)-6-cyclobutylpiperidine-3-carboxylic acid)
- 358343-54-1((E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)
- 892468-97-2(2-{3-benzyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-4-(trifluoromethoxy)phenylacetamide)
- 212968-68-8((1S)-1-(4-propylphenyl)ethan-1-amine)
- 313382-31-9(3-phenyl-N-(4-sulfamoylphenyl)propanamide)
- 372120-77-9(2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene)
- 2229401-26-5(2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid)


